N-(1-benzyl-1H-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrazolopyridine coreThe reaction conditions often include the use of microwave-assisted synthesis to enhance reaction rates and yields . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring and pyrazolopyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridines and triazole derivatives. Compared to these compounds, N4-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C26H23N7O |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H23N7O/c1-17-23-21(25(34)29-26-27-16-32(31-26)15-18-8-4-2-5-9-18)14-22(19-12-13-19)28-24(23)33(30-17)20-10-6-3-7-11-20/h2-11,14,16,19H,12-13,15H2,1H3,(H,29,31,34) |
InChI Key |
QXPJSPHRNZCFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=N4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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